molecular formula C12H17FN2 B14056868 (3R,5R)-1-benzyl-5-fluoropiperidin-3-amine

(3R,5R)-1-benzyl-5-fluoropiperidin-3-amine

Cat. No.: B14056868
M. Wt: 208.27 g/mol
InChI Key: GDKWWZUZIWWDTA-VXGBXAGGSA-N
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Description

(3R,5R)-1-benzyl-5-fluoropiperidin-3-amine: is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a benzyl group and a fluorine atom, making it a valuable scaffold for the development of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-1-benzyl-5-fluoropiperidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Benzylation: The benzyl group is introduced via nucleophilic substitution using benzyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Introduction of various functional groups at the benzyl or fluorine positions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block for the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.

    Receptor Binding: Studied for its binding affinity to specific receptors in the nervous system.

Medicine:

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting neurological disorders.

    Therapeutic Agents: Potential use as therapeutic agents for conditions such as pain management and psychiatric disorders.

Industry:

    Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,5R)-1-benzyl-5-fluoropiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom in (3R,5R)-1-benzyl-5-fluoropiperidin-3-amine imparts unique chemical and biological properties, such as increased metabolic stability and altered electronic characteristics.

    Chirality: The specific (3R,5R) configuration contributes to its distinct stereochemical properties, influencing its interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

(3R,5R)-1-benzyl-5-fluoropiperidin-3-amine

InChI

InChI=1S/C12H17FN2/c13-11-6-12(14)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2/t11-,12-/m1/s1

InChI Key

GDKWWZUZIWWDTA-VXGBXAGGSA-N

Isomeric SMILES

C1[C@H](CN(C[C@@H]1F)CC2=CC=CC=C2)N

Canonical SMILES

C1C(CN(CC1F)CC2=CC=CC=C2)N

Origin of Product

United States

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